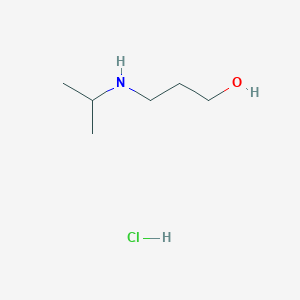

3-(Isopropylamino)-1-propanol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-(Isopropylamino)-1-propanol hydrochloride” is a chemical compound with the molecular formula C6H15NO.ClH . It is also known as “®-1-isopropylamino-3-(1-naphthyloxy)-2-propanol hydrochloride” or “D-propranolol hydrochloride” with a molecular weight of 259.3 .

Synthesis Analysis

The synthesis of similar compounds involves catalytic hydrogenation processes . For instance, the synthesis of isoproterenol hydrochloride involves the catalytic hydrogenation of 3’,4’-dihydroxy-2-(isopropylamino)-acetophenone hydrochloride .Molecular Structure Analysis

The molecular structure of “3-(Isopropylamino)-1-propanol hydrochloride” can be represented by the formula C6H15NO.ClH . The compound has a molecular weight of 153.65 .Scientific Research Applications

Biomedical Applications

One of the primary areas of research involving "3-(Isopropylamino)-1-propanol hydrochloride" is in the field of biomedical applications. For instance, the development of poly(N-isopropylacrylamide) (PNIPAAm) thermo-responsive hydrogels, which can copolymerize and graft with synthetic polymers and biomolecules, is of significant interest. PNIPAAm-based hydrogels are extensively investigated for their potential in controlled drug delivery, tissue engineering, regenerative medicine, and as smart encapsulation materials for cells due to their thermal stimuli response. The ability of these hydrogels to incorporate "3-(Isopropylamino)-1-propanol hydrochloride" in their synthesis enhances their biomedical applications, making them promising materials for future medical devices and therapies (Lanzalaco & Armelin, 2017).

Chemical Synthesis and Reactions

"3-(Isopropylamino)-1-propanol hydrochloride" is also involved in chemical synthesis and reactions. For example, it plays a role in the facile synthesis of 4-Arylmethylideneisoxazol-5(4H)-ones through a three-component reaction involving aromatic aldehydes, ethyl acetoacetate, and hydroxylamine hydrochloride. This method is highlighted for its simplicity, environmental friendliness, and efficiency in producing heterocycles by multi-component reactions, showcasing the compound's versatility in chemical synthesis (Laroum et al., 2019).

Environmental and Safety Studies

Research on "3-(Isopropylamino)-1-propanol hydrochloride" extends to environmental and safety studies, particularly in the context of its use and potential hazards in industrial processes. Studies focusing on the explosion hazards of mixing chemicals, including isopropanol, highlight the importance of understanding chemical interactions and safety protocols to prevent accidents in industrial settings. This research underscores the need for comprehensive safety measures and the careful handling of chemical compounds to ensure workplace safety (Hedlund et al., 2014).

Safety And Hazards

properties

IUPAC Name |

3-(propan-2-ylamino)propan-1-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO.ClH/c1-6(2)7-4-3-5-8;/h6-8H,3-5H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PERKLBNLPWBZTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCCO.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Isopropylamino)-1-propanol hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-9-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2475897.png)

![(E)-3-(3,4-dimethoxyphenyl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acrylamide](/img/structure/B2475898.png)

![N-{3-[1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methylbenzamide](/img/structure/B2475901.png)

![N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2475905.png)

![N-(3-fluoro-4-methylphenyl)-2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![N-1,3-benzodioxol-5-yl-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2475908.png)

![N-(5,6-Diphenylfuro[2,3-D]pyrimidin-4-YL)glycine](/img/structure/B2475911.png)

![1-[(1-{3-[4-(Trifluoromethyl)phenyl]propanoyl}azetidin-3-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B2475914.png)